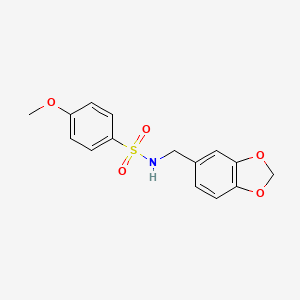
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is an organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical sciences Its unique structure incorporates a tetrahydroquinoline core, commonly noted for its biological activities, combined with methoxyacetyl and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions starting from commercially available precursors. One common route begins with the acylation of 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride. This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base to form the key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline. Subsequent sulfonation with 2-methylpropane-1-sulfonyl chloride completes the synthesis under controlled temperature conditions.
Industrial Production Methods:
Scaling up to industrial production, the process involves optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide can undergo various chemical transformations including:
Oxidation: : Introducing oxidizing agents can convert specific functional groups or the tetrahydroquinoline core.
Reduction: : Reducing agents can modify the methoxyacetyl moiety or the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the quinoline ring or the side chains.
Common Reagents and Conditions Used:
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and strong bases. Reaction conditions are tailored to each transformation, balancing factors like temperature, solvent, and reaction time.
Major Products Formed:
Depending on the reaction type, major products include oxidized derivatives, reduced forms with modified functional groups, and substituted analogs with altered chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemical research, this compound serves as a building block for synthesizing more complex molecules, particularly those with pharmacological potential.
Biology and Medicine:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is investigated for its role as an enzyme inhibitor, receptor modulator, and in the design of therapeutic agents for various diseases including cancer, cardiovascular disorders, and neurological conditions.
Industry:
In industrial applications, it can be utilized in the development of agrochemicals, dyes, and materials science, given its unique structural features and reactivity.
Wirkmechanismus
The compound exerts its biological effects primarily through interaction with molecular targets such as enzymes, receptors, and ion channels. The methoxyacetyl group and sulfonamide moiety enhance binding affinity and selectivity to these targets, modulating biological pathways and exerting therapeutic effects. This is achieved through mechanisms including inhibition of enzyme activity, alteration of receptor function, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(1-(Acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-methanesulfonamide
N-(1-(2-Methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-propane-1-sulfonamide
2-Methoxy-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Each of these compounds shares structural similarities but differs in specific functional groups, influencing their chemical reactivity and biological activity.
Closing Thoughts:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide represents a versatile and valuable molecule in the realms of chemistry and biomedicine. Its unique structure opens avenues for diverse applications, warranting continued research and development.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)17-14-7-6-13-5-4-8-18(15(13)9-14)16(19)10-22-3/h6-7,9,12,17H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAUWFXQRCEIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2938807.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2938812.png)
![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)






